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molecular formula C15H24OSi B8332832 Tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane

Tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane

Cat. No. B8332832
M. Wt: 248.43 g/mol
InChI Key: GANAAUIATAGRLR-UHFFFAOYSA-N
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Patent
US07166628B2

Procedure details

Methyl(triphenylphosphonium) bromide (17.1 g, 48.0 mmol) was suspended in THF (96 mL) and cooled to 0° C. n-Butyllithium (2.5 M in hexane, 19.2 mL, 48.0 mmol) was added dropwise to the mixture. The red solution was stirred at rt for 0.5 h. 1-[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-ethanone (10.0 g, 40.0 mmol) was added. The solution turned bright yellow and a white precipitate formed. The mixture was stirred for 1 h at rt and then the solution was quenched with saturated NaHCO3. The aqueous phase was extracted with diethyl ether and the combined organic layers were washed with saturated NaHCO3. The organic layers were dried over sodium sulfate, filtered and concentrated. The resultant mixture was eluted through a plug of silica gel (hexanes) and the filtrate was concentrated to provide tert-butyl-(4-isopropenyl-phenoxy)-dimethyl-silane (8.36 g, 84%) as a colorless oil. ESI MS (m/z 249, M+H).
Quantity
19.2 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
96 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[C:6]([Si:10]([CH3:22])([CH3:21])[O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18](=O)[CH3:19])=[CH:14][CH:13]=1)([CH3:9])([CH3:8])[CH3:7]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[C:6]([Si:10]([O:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([CH3:1])=[CH2:19])=[CH:14][CH:13]=1)([CH3:22])[CH3:21])([CH3:9])([CH3:8])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
19.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC1=CC=C(C=C1)C(C)=O)(C)C
Step Three
Name
Quantity
17.1 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
96 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The red solution was stirred at rt for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the mixture
CUSTOM
Type
CUSTOM
Details
a white precipitate formed
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h at rt
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solution was quenched with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic layers were washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The resultant mixture was eluted through a plug of silica gel (hexanes)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.36 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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